Cas no 1498438-13-3 (3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride)
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanesulfonyl chloride, 3-(hexyloxy)-2,2-dimethyl-
- 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride
-
- Inchi: 1S/C11H23ClO3S/c1-4-5-6-7-8-15-9-11(2,3)10-16(12,13)14/h4-10H2,1-3H3
- InChI Key: ZEAVQJNVHGMPBR-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(C)(C)COCCCCCC
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422114-50mg |
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 98% | 50mg |
¥23868 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422114-100mg |
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 98% | 100mg |
¥23068 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422114-250mg |
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 98% | 250mg |
¥26132 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422114-500mg |
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 98% | 500mg |
¥29352 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422114-1g |
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 98% | 1g |
¥32778 | 2023-04-15 | |
| Enamine | EN300-1144980-1.0g |
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1144980-0.05g |
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
| Enamine | EN300-1144980-0.1g |
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1144980-0.25g |
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1144980-0.5g |
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
1498438-13-3 | 95% | 0.5g |
$809.0 | 2023-10-25 |
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride
Research Briefing on 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride (CAS: 1498438-13-3): Recent Advances and Applications
3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride (CAS: 1498438-13-3) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of sulfonamide-based therapeutics. This research briefing aims to provide a comprehensive overview of the latest advancements related to this compound, focusing on its synthesis, applications, and mechanistic insights.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride as a precursor for the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that the hexyloxy moiety enhances the lipophilicity of the resulting inhibitors, thereby improving their membrane permeability and cellular uptake. This finding is particularly relevant for the development of anticancer agents, as carbonic anhydrase isoforms are overexpressed in various tumor types.
Another significant application of this compound was reported in a 2023 ACS Chemical Biology article, where it was utilized as a reactive handle for protein labeling. The researchers developed a chemoselective strategy to modify cysteine residues in proteins using 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride. The bulky dimethylpropane group was found to minimize off-target reactions, enabling highly specific labeling of target proteins in complex biological systems. This approach holds promise for proteomics studies and the development of targeted therapeutics.
From a synthetic chemistry perspective, a breakthrough in the scalable production of 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride was achieved through a continuous flow chemistry approach, as detailed in a recent Organic Process Research & Development publication. The optimized protocol significantly improved the safety profile of the synthesis by minimizing the accumulation of hazardous intermediates, while also achieving a 92% yield. This advancement addresses previous challenges associated with the large-scale preparation of this compound, facilitating its broader application in drug discovery programs.
Emerging research has also investigated the stability and reactivity profile of 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride under various conditions. A 2024 study in Chemical Communications employed computational chemistry and experimental validation to elucidate the compound's hydrolysis kinetics and pH-dependent reactivity. These insights are crucial for optimizing reaction conditions in medicinal chemistry applications and for predicting the stability of derived products in biological systems.
In conclusion, recent studies have demonstrated the growing importance of 3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride (CAS: 1498438-13-3) in chemical biology and drug discovery. Its unique structural features enable diverse applications ranging from protease inhibitor development to protein labeling strategies. The advancements in synthetic methodologies have further enhanced its accessibility for research purposes. Future directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in covalent drug design paradigms.
1498438-13-3 (3-(hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)